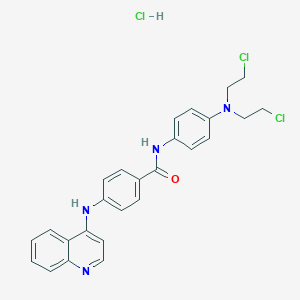
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride is a chemical compound that has been used in scientific research for a variety of purposes. This compound is commonly referred to as CB 1954 and has been studied extensively due to its potential as an anti-cancer drug. In
Mécanisme D'action
CB 1954 is metabolized by nitroreductase to form 4-hydroxylamine-phenyl mustard, which is a toxic compound that causes DNA damage in cancer cells. This DNA damage leads to cell death and tumor shrinkage.
Effets Biochimiques Et Physiologiques
CB 1954 has been shown to have a selective cytotoxic effect on cancer cells. This is due to the higher levels of nitroreductase in cancer cells compared to normal cells. CB 1954 has also been shown to have minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CB 1954 is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that not all cancer cells have high levels of nitroreductase, which may limit its effectiveness in some cases.
Orientations Futures
There are several future directions for the use of CB 1954. One potential direction is to develop more potent nitroreductase enzymes that can metabolize CB 1954 more efficiently. Another direction is to combine CB 1954 with other anti-cancer drugs to increase its effectiveness. Additionally, CB 1954 may have potential for the treatment of other diseases, such as bacterial infections, if more selective nitroreductase enzymes can be developed.
Méthodes De Synthèse
CB 1954 is synthesized through a multi-step process that involves the reaction of 4-amino-N-(2-chloroethyl)-benzamide with 4-nitrophenylhydrazine to form 4-(4-nitrophenylhydrazino)-N-(2-chloroethyl)benzamide. This compound is then reacted with 4-aminophenylhydrazine to form N-(4-(bis(2-chloroethyl)amino)phenyl)-4-(4-nitrophenylamino)benzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon to form CB 1954.
Applications De Recherche Scientifique
CB 1954 has been studied for its potential as an anti-cancer drug. It is a prodrug, which means that it is inactive until it is metabolized by an enzyme called nitroreductase. Nitroreductase is present in higher levels in cancer cells than in normal cells, making CB 1954 a promising candidate for cancer treatment. When CB 1954 is metabolized by nitroreductase, it produces a toxic compound that kills cancer cells.
Propriétés
Numéro CAS |
133041-56-2 |
|---|---|
Nom du produit |
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride |
Formule moléculaire |
C26H25Cl3N4O |
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;hydrochloride |
InChI |
InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-9-21(10-12-22)31-26(33)19-5-7-20(8-6-19)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H |
Clé InChI |
STEJYHCSBDDWFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Autres numéros CAS |
133041-56-2 |
Synonymes |
N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



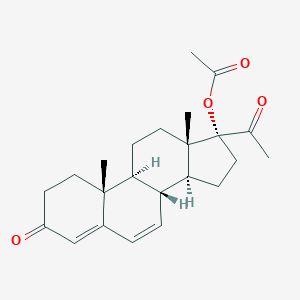
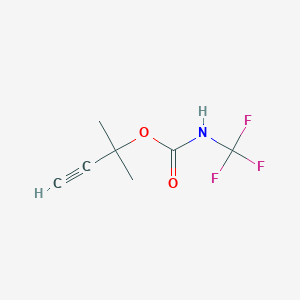
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
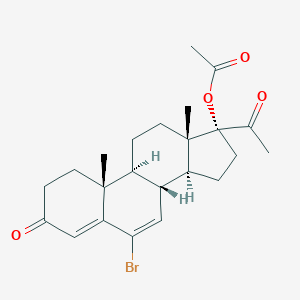
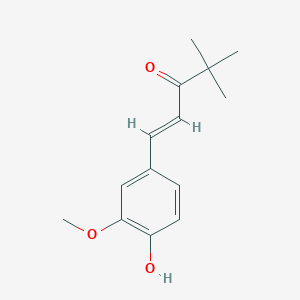
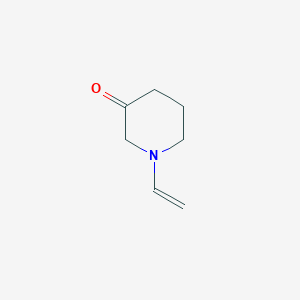
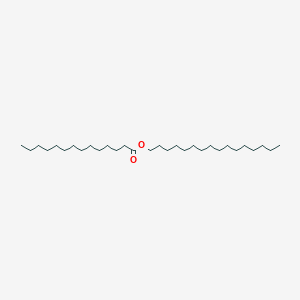

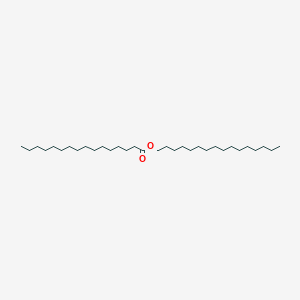
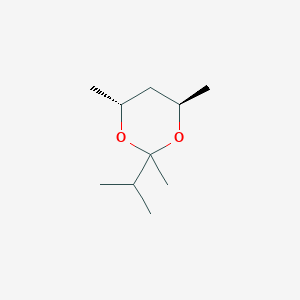



![Thieno[3,2-c]pyridine](/img/structure/B143518.png)